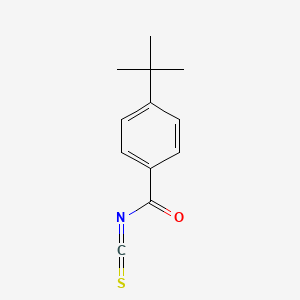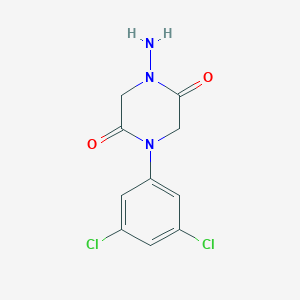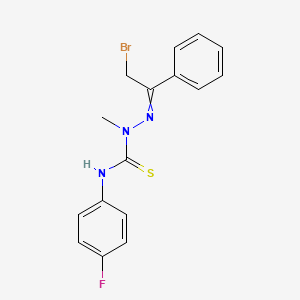![molecular formula C26H35N3O4 B3042944 1-{[1-[2-hydroxy-3-(1H-indol-1-yl)propyl]tetrahydropyridin-4(2H)-yl]amino}-3-(4-methoxyphenoxy)propan-2-ol CAS No. 680579-21-9](/img/structure/B3042944.png)
1-{[1-[2-hydroxy-3-(1H-indol-1-yl)propyl]tetrahydropyridin-4(2H)-yl]amino}-3-(4-methoxyphenoxy)propan-2-ol
Vue d'ensemble
Description
1-{[1-[2-hydroxy-3-(1H-indol-1-yl)propyl]tetrahydropyridin-4(2H)-yl]amino}-3-(4-methoxyphenoxy)propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a tetrahydropyridine ring, and a methoxyphenoxy group, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-[2-hydroxy-3-(1H-indol-1-yl)propyl]tetrahydropyridin-4(2H)-yl]amino}-3-(4-methoxyphenoxy)propan-2-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Tetrahydropyridine Ring: This step involves the cyclization of an appropriate precursor, such as a 1,5-diketone, in the presence of a reducing agent.
Attachment of the Hydroxypropyl Group: This can be done through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the indole-tetrahydropyridine intermediate.
Introduction of the Methoxyphenoxy Group: This step involves the reaction of the intermediate with a methoxyphenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[1-[2-hydroxy-3-(1H-indol-1-yl)propyl]tetrahydropyridin-4(2H)-yl]amino}-3-(4-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the double bonds in the tetrahydropyridine ring using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully saturated tetrahydropyridine ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-{[1-[2-hydroxy-3-(1H-indol-1-yl)propyl]tetrahydropyridin-4(2H)-yl]amino}-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Compounds involved in Knoevenagel condensation: These compounds are synthesized through a well-known organic reaction and have various applications in organic synthesis.
Uniqueness
1-{[1-[2-hydroxy-3-(1H-indol-1-yl)propyl]tetrahydropyridin-4(2H)-yl]amino}-3-(4-methoxyphenoxy)propan-2-ol is unique due to its complex structure, which combines multiple functional groups and rings. This complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
1-[[1-(2-hydroxy-3-indol-1-ylpropyl)piperidin-4-yl]amino]-3-(4-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4/c1-32-24-6-8-25(9-7-24)33-19-22(30)16-27-21-11-13-28(14-12-21)17-23(31)18-29-15-10-20-4-2-3-5-26(20)29/h2-10,15,21-23,27,30-31H,11-14,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHFZIUQJBKFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CNC2CCN(CC2)CC(CN3C=CC4=CC=CC=C43)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-[(2,6-dichlorobenzyl)thio]-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B3042861.png)



![N2-(4-methylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine](/img/structure/B3042869.png)
![N2-(4-isopropylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine](/img/structure/B3042870.png)
![N1-(2,4-dimethylphenyl)-2-[4-chloro-1-(4-fluorophenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B3042872.png)
![2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3042874.png)
![2-Chloro-4-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]-6-methoxypyridine](/img/structure/B3042876.png)
![2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3042877.png)
![8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde](/img/structure/B3042879.png)
![N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methoxyphenyl)urea](/img/structure/B3042880.png)
![3-[2,6-Dichloro-4-(trifluoromethyl)benzyl]-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazolan-4-one](/img/structure/B3042881.png)
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile](/img/structure/B3042882.png)
